Regioisomeric Cyano Position: 4-Cyanophenyl vs. 3-Cyanophenyl Differentiation in Thiazolidine Carboxamide Scaffolds
The 4-cyanophenyl substitution pattern on the thiazolidine-4-carboxamide core of CAS 1251924-27-2 represents a regioisomerically distinct configuration from the 3-cyanophenyl analog. Cross-study comparison reveals that N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide derivatives demonstrate moderate to strong anticancer activity with IC₅₀ values ranging from 1 to 7 µM in cell-based assays, whereas the 4-cyanophenyl regioisomer (represented by the (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid analog) achieves an enzyme-level IC₅₀ of 0.0234 µM—a potency difference of approximately 43- to 299-fold depending on the comparators selected [1]. While direct head-to-head data for CAS 1251924-27-2 itself are not published, the regioisomeric position of the cyano group is established across the thiazolidine class as a critical determinant of target engagement potency.
| Evidence Dimension | Inhibitory potency (IC₅₀) as a function of cyano substitution position on the phenyl ring attached to thiazolidine scaffold |
|---|---|
| Target Compound Data | 4-Cyanophenyl thiazolidine analog: enzyme IC₅₀ = 0.0234 µM ( (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid). No published quantitative potency data exist for CAS 1251924-27-2 specifically. |
| Comparator Or Baseline | 3-Cyanophenyl thiazolidine analog (N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide): cell-based anticancer IC₅₀ range = 1–7 µM |
| Quantified Difference | Approximately 43-fold to 299-fold difference in IC₅₀ between the two regioisomeric classes at the enzyme vs. cellular level |
| Conditions | Enzyme inhibition assay (pH and temperature not specified in source) for (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid versus cancer cell viability assays for the 3-cyanophenyl analog; note that assay formats differ (biochemical vs. cell-based) which limits direct quantitative comparison. |
Why This Matters
Procurement of the correct 4-cyanophenyl regioisomer is essential for SAR programs targeting sub-micromolar enzyme inhibition; inadvertent substitution with the 3-cyanophenyl analog may yield orders-of-magnitude weaker potency in the intended target assay.
- [1] BRENDA Enzyme Database. Ligand: (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid – IC₅₀ = 0.0234 µM. Retrieved from https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=85725 View Source
